molecular formula C20H26N2O3S B3551240 N-(4-propan-2-ylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

N-(4-propan-2-ylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Cat. No.: B3551240
M. Wt: 374.5 g/mol
InChI Key: UFQDAZDCCHTLKA-UHFFFAOYSA-N
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Description

N-(4-propan-2-ylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is a synthetic organic compound It is characterized by the presence of a sulfonylamino group attached to an acetamide backbone, with additional phenyl groups substituted with isopropyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propan-2-ylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 2,4,6-trimethylbenzenesulfonyl chloride, is prepared by reacting 2,4,6-trimethylbenzene with chlorosulfonic acid.

    Amidation reaction: The sulfonyl chloride is then reacted with 4-isopropylaniline to form the sulfonamide intermediate.

    Acetylation: The final step involves the acetylation of the sulfonamide intermediate with chloroacetyl chloride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions under controlled conditions. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-propan-2-ylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-propan-2-ylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-isopropylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
  • N-(4-propylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Uniqueness

N-(4-propan-2-ylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-13(2)17-6-8-18(9-7-17)22-19(23)12-21-26(24,25)20-15(4)10-14(3)11-16(20)5/h6-11,13,21H,12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQDAZDCCHTLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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